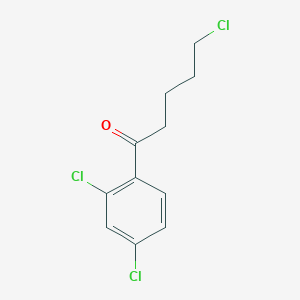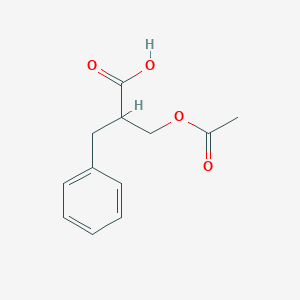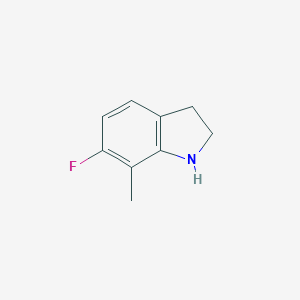
6-Fluoro-7-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-methylindoline is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
6-Fluoro-7-methylindoline has potential applications in various fields of scientific research. It has been studied for its potential use as a fluorescent probe for imaging biological systems. It has also been studied for its potential use as a ligand for metal complexes in catalysis. Additionally, 6-Fluoro-7-methylindoline has been studied for its potential use in the field of organic electronics due to its semiconducting properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-7-methylindoline is not well understood. However, it has been suggested that this compound may interact with certain receptors or enzymes in the body, leading to changes in physiological processes.
Biochemical and Physiological Effects
Studies have shown that 6-Fluoro-7-methylindoline may have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells in vitro. It has also been shown to have antibacterial and antifungal properties. Additionally, 6-Fluoro-7-methylindoline has been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Fluoro-7-methylindoline in lab experiments is its fluorescent properties, which make it useful for imaging biological systems. Additionally, its semiconducting properties make it useful for organic electronics. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 6-Fluoro-7-methylindoline. One area of research could be to further investigate its potential use as a fluorescent probe for imaging biological systems. Another area of research could be to explore its potential use as a ligand for metal complexes in catalysis. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the field of organic electronics.
Méthodes De Synthèse
The synthesis of 6-Fluoro-7-methylindoline can be achieved using different methods. One of the methods involves the reaction of 6-chloro-7-methylindoline with potassium fluoride in dimethyl sulfoxide (DMSO) at 120°C. Another method involves the reaction of 6-chloro-7-methylindoline with sodium fluoride in acetonitrile at 110°C. The yield of 6-Fluoro-7-methylindoline using these methods is around 60-80%.
Propriétés
Numéro CAS |
172078-30-7 |
|---|---|
Nom du produit |
6-Fluoro-7-methylindoline |
Formule moléculaire |
C9H10FN |
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |
Clé InChI |
SLCVFCQRQAFQHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NCC2)F |
SMILES canonique |
CC1=C(C=CC2=C1NCC2)F |
Synonymes |
1H-Indole,6-fluoro-2,3-dihydro-7-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



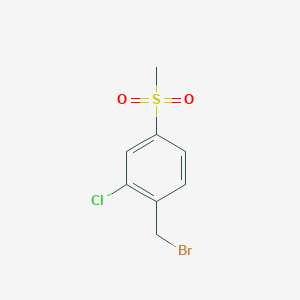
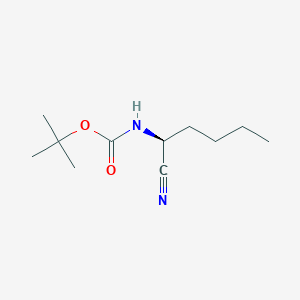
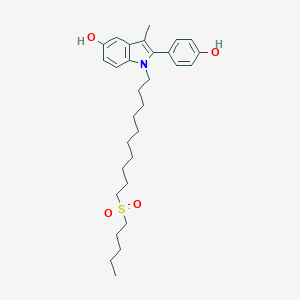
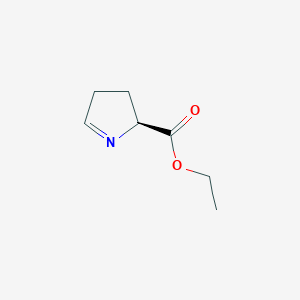
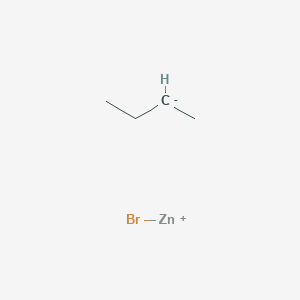
![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)
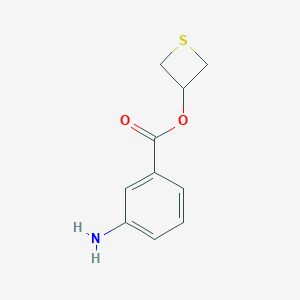
![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)
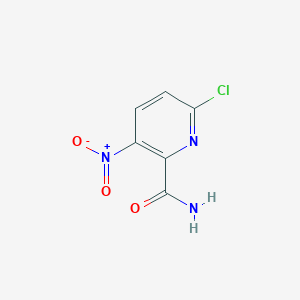
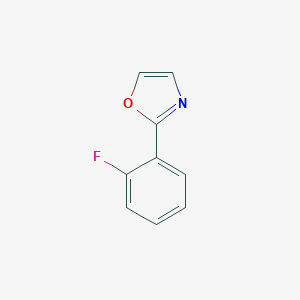
![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)
